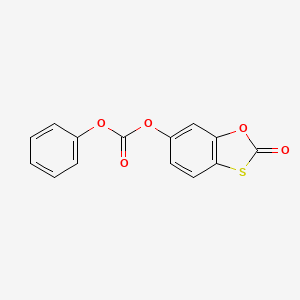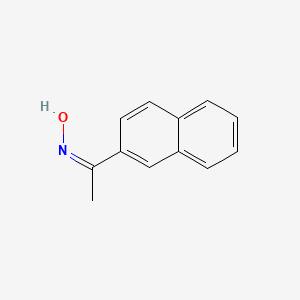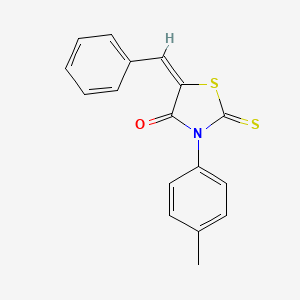![molecular formula C26H18Br2N2O B11705581 4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)
4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of a central oxygen atom linking two imine groups, each bonded to a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} typically involves the condensation reaction between 4-bromoaniline and 4,4’-oxydibenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bonds, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce the reaction time. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine bonds can be reduced to form secondary amines.
Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Biological Studies: It can be used as a probe to study the interactions between imine-containing compounds and biological targets.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} involves its interaction with molecular targets through its imine groups. These groups can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. The bromine atoms on the phenyl rings may also contribute to the compound’s reactivity by participating in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
- 4,4’-Oxybis{N-[(E)-phenylmethylene]aniline}
- 4,4’-Oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}
Uniqueness
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and potential applications. The bromine atoms can participate in halogen bonding and other interactions that are not possible with hydrogen or other substituents, making this compound particularly interesting for research and development in various fields.
Propriétés
Formule moléculaire |
C26H18Br2N2O |
|---|---|
Poids moléculaire |
534.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18Br2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H |
Clé InChI |
DXCWUEVXFDEZIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705510.png)

![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11705524.png)
![methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11705527.png)
![Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11705534.png)
![2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11705535.png)
![4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B11705543.png)

![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate](/img/structure/B11705556.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)
